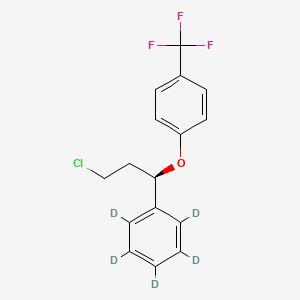

Desamino Chloro (R)-Fluoxetine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desamino Chloro ®-Fluoxetine is a derivative of Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Desamino Chloro ®-Fluoxetine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Nitration: The starting material undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Chlorination: The amino group is replaced with a chlorine atom through a Sandmeyer reaction, which involves the formation of a diazonium salt followed by substitution with a chloride ion

Industrial Production Methods

Industrial production of Desamino Chloro ®-Fluoxetine may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Desamino Chloro ®-Fluoxetine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: The Sandmeyer reaction, as mentioned earlier, is a key substitution reaction involving diazonium salts and copper(I) chloride (CuCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Aplicaciones Científicas De Investigación

Desamino Chloro ®-Fluoxetine has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Explored as a potential therapeutic agent for conditions that may benefit from altered serotonin reuptake inhibition.

Industry: Utilized in the development of new SSRIs and other psychotropic medications

Mecanismo De Acción

The mechanism of action of Desamino Chloro ®-Fluoxetine involves its interaction with the serotonin transporter (SERT). By binding to SERT, it inhibits the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhanced serotonin signaling can lead to improved mood and reduced anxiety .

Comparación Con Compuestos Similares

Similar Compounds

Fluoxetine: The parent compound, a widely used SSRI.

Norfluoxetine: The active metabolite of Fluoxetine.

Paroxetine: Another SSRI with a similar mechanism of action.

Uniqueness

Desamino Chloro ®-Fluoxetine is unique due to its structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs. These differences may include altered binding affinity, metabolic stability, and side effect profiles .

Actividad Biológica

Desamino Chloro (R)-Fluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the absence of an amino group and the presence of a chlorine atom in its structure. This unique configuration differentiates it from its parent compound, fluoxetine, and other analogs. The synthesis typically involves chlorination followed by the removal of the amino group using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure purity and yield.

The primary mechanism of action for this compound is believed to be similar to that of fluoxetine, primarily involving the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, which is crucial for mood regulation. However, the distinct structural modifications may lead to variations in receptor affinity and selectivity compared to fluoxetine .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, insights can be drawn from related compounds. Fluoxetine has a long half-life (1-4 days), with its active metabolite norfluoxetine exhibiting an even longer half-life (7-10 days) due to extensive hepatic metabolism .

Bioavailability

Fluoxetine's bioavailability is approximately 72% in dogs after oral administration, with peak plasma concentrations occurring 6-8 hours post-dose . While specific data for this compound is limited, it is reasonable to hypothesize similar absorption characteristics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, it has shown cytotoxic effects on E. coli cultures, with luminescence inhibition rates exceeding 40% in specific experimental setups . These findings suggest potential applications in antimicrobial therapies.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of fluoxetine derivatives indicates that modifications like those seen in this compound can lead to enhanced or altered biological activities. The presence of chlorine may influence binding affinity to serotonin transporters and other molecular targets .

Case Studies

A notable case study involved the evaluation of fluoxetine's effectiveness in treating obsessive-compulsive disorder (OCD), where both fluoxetine and its metabolites were assessed for their impact on symptom relief. While this study did not focus exclusively on this compound, it underscores the importance of understanding how structural modifications can affect therapeutic outcomes .

Comparative Analysis

| Compound | Mechanism of Action | Half-Life | Bioavailability |

|---|---|---|---|

| Fluoxetine | SSRI | 1-4 days | ~72% |

| Norfluoxetine | Active metabolite | 7-10 days | Not specifically studied |

| This compound | Potentially similar to fluoxetine | Not extensively studied | Hypothetical similar |

Propiedades

IUPAC Name |

1-[(1R)-3-chloro-1-[4-(trifluoromethyl)phenoxy]propyl]-2,3,4,5,6-pentadeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m1/s1/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPIMWRKIKTDPS-HCESTMGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.